3'-(Difluoromethoxy)-[1,1'-biphenyl]-3-carbaldehyde
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Overview
Description
3’-(Difluoromethoxy)-[1,1’-biphenyl]-3-carbaldehyde is an organic compound characterized by the presence of a difluoromethoxy group attached to a biphenyl structure with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-(Difluoromethoxy)-[1,1’-biphenyl]-3-carbaldehyde typically involves the introduction of the difluoromethoxy group onto a biphenyl scaffold. One common method is the difluoromethylation of a biphenyl precursor using difluoromethylation reagents. This process can be achieved through various catalytic and non-catalytic methods, including metal-mediated reactions and radical chemistry .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable reagents and catalysts. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3’-(Difluoromethoxy)-[1,1’-biphenyl]-3-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy group can participate in substitution reactions, particularly under radical conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Radical initiators and catalysts, such as azobisisobutyronitrile (AIBN) and transition metal complexes, are often employed.
Major Products:
Oxidation: 3’-(Difluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 3’-(Difluoromethoxy)-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
3’-(Difluoromethoxy)-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3’-(Difluoromethoxy)-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to biological activity .
Comparison with Similar Compounds
- 3’-(Trifluoromethoxy)-[1,1’-biphenyl]-3-carbaldehyde
- 3’-(Methoxy)-[1,1’-biphenyl]-3-carbaldehyde
- 3’-(Chloromethoxy)-[1,1’-biphenyl]-3-carbaldehyde
Uniqueness: 3’-(Difluoromethoxy)-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to its analogs.
Properties
IUPAC Name |
3-[3-(difluoromethoxy)phenyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-14(16)18-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-17/h1-9,14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXHGRVCYASJRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)OC(F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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